molecular formula C11H11BO2 B14276454 1,3,2-Benzodioxaborole, 2-(3-methyl-1,2-butadienyl)- CAS No. 142067-28-5

1,3,2-Benzodioxaborole, 2-(3-methyl-1,2-butadienyl)-

Cat. No.: B14276454
CAS No.: 142067-28-5
M. Wt: 186.02 g/mol
InChI Key: STHQAXHTOYEYHV-UHFFFAOYSA-N
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Description

1,3,2-Benzodioxaborole, 2-(3-methyl-1,2-butadienyl)-, also known by its chemical formula C14H19BO2, is an intriguing organic compound. It features a unique boron-containing heterocyclic ring system, which contributes to its diverse properties and applications .

Preparation Methods

Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common method involves the reaction of a boronic acid derivative with an appropriate diene or alkyne. For example, the reaction of 2,3-dihydrofuran with a boronic acid in the presence of a suitable catalyst can yield 1,3,2-benzodioxaboroles. The stereochemistry of the double bond in the diene precursor influences the final product .

Industrial Production: While industrial-scale production methods are not widely documented, research laboratories often synthesize this compound using modified versions of the above-mentioned reactions.

Chemical Reactions Analysis

1,3,2-Benzodioxaborole, 2-(3-methyl-1,2-butadienyl)- undergoes various chemical reactions:

    Oxidation: It can be oxidized to form boronic acids or esters.

    Reduction: Reduction of the boron-oxygen bond leads to the corresponding boron-containing alcohols.

    Substitution: The boron atom can be substituted with other groups. Common reagents include boronic acids, transition metal catalysts (such as palladium), and oxidants/reductants.

Major products from these reactions include boronic acids, which find applications in Suzuki-Miyaura cross-coupling reactions and other organic transformations.

Scientific Research Applications

This compound has diverse applications:

    Chemistry: It serves as a versatile building block for the synthesis of complex molecules.

    Biology: Researchers explore its potential as a bioorthogonal reagent for labeling biomolecules.

    Medicine: Investigations focus on its role in drug discovery, especially in designing boron-containing pharmaceuticals.

    Industry: Its unique properties make it valuable for materials science and catalysis.

Mechanism of Action

The exact mechanism by which 1,3,2-benzodioxaboroles exert their effects depends on the specific application. their boron-containing structure likely interacts with biological targets, enzymes, or receptors. Further studies are needed to elucidate precise pathways.

Comparison with Similar Compounds

1,3,2-Benzodioxaborole derivatives share similarities with other boron-containing compounds, such as boronic acids and boronate esters. their specific substituents and ring systems distinguish them from their counterparts .

Properties

CAS No.

142067-28-5

Molecular Formula

C11H11BO2

Molecular Weight

186.02 g/mol

InChI

InChI=1S/C11H11BO2/c1-9(2)7-8-12-13-10-5-3-4-6-11(10)14-12/h3-6,8H,1-2H3

InChI Key

STHQAXHTOYEYHV-UHFFFAOYSA-N

Canonical SMILES

B1(OC2=CC=CC=C2O1)C=C=C(C)C

Origin of Product

United States

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